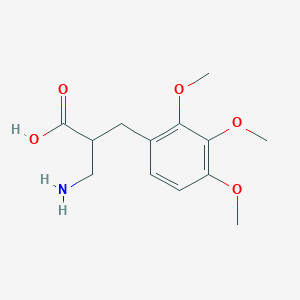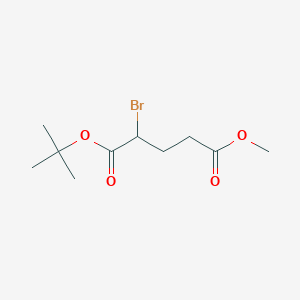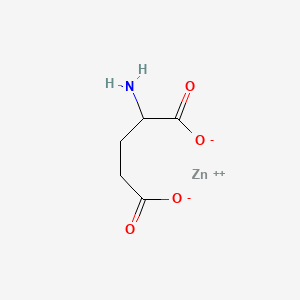
Zinc glutamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc glutamate is a compound formed by the combination of zinc and glutamic acid. It is recognized for its role in various biological and industrial applications due to its unique properties. Zinc, an essential trace element, plays a crucial role in numerous enzymatic reactions, while glutamic acid is a key amino acid involved in protein synthesis and neurotransmission.
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc glutamate can be synthesized through the reaction of zinc salts with glutamic acid. One common method involves dissolving zinc oxide or zinc carbonate in a solution of glutamic acid under controlled pH conditions. The reaction typically occurs at room temperature and results in the formation of this compound as a precipitate .
Industrial Production Methods: In industrial settings, this compound is often produced using a similar approach but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity. The resulting product is then filtered, washed, and dried to obtain this compound in its final form .
Chemical Reactions Analysis
Types of Reactions: Zinc glutamate undergoes various chemical reactions, including:
Oxidation: Zinc in this compound can be oxidized to form zinc oxide.
Reduction: Zinc ions can be reduced under specific conditions.
Substitution: this compound can participate in substitution reactions where the glutamate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Reducing agents such as hydrogen gas.
Substitution: Ligands like chloride or sulfate ions.
Major Products:
Oxidation: Zinc oxide.
Reduction: Metallic zinc.
Substitution: Zinc chloride or zinc sulfate.
Scientific Research Applications
Zinc glutamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of zinc glutamate involves its interaction with various molecular targets:
NMDA Receptor Inhibition: Zinc can inhibit the NMDA receptor, a type of ionotropic glutamate receptor, thereby modulating glutamate response.
Antioxidant Properties: Zinc acts as a co-factor for enzymes involved in the antioxidant defense system, protecting cells from oxidative damage.
Enzyme Activation: Zinc is essential for the activity of numerous enzymes, influencing various biochemical pathways.
Comparison with Similar Compounds
Zinc Gluconate: Another zinc salt of an organic acid, commonly used in dietary supplements.
Zinc Acetate: Known for its higher absorption rate compared to other zinc compounds.
Zinc Sulfate: Widely used in agriculture and medicine for zinc supplementation.
Uniqueness of Zinc Glutamate: this compound is unique due to its combination of zinc and glutamic acid, which allows it to participate in specific biochemical processes, particularly those involving neurotransmission and enzyme activation. Its role in forming metal-organic frameworks also sets it apart from other zinc compounds .
Properties
CAS No. |
1949-15-1 |
|---|---|
Molecular Formula |
C5H7NO4Zn |
Molecular Weight |
210.5 g/mol |
IUPAC Name |
zinc;2-aminopentanedioate |
InChI |
InChI=1S/C5H9NO4.Zn/c6-3(5(9)10)1-2-4(7)8;/h3H,1-2,6H2,(H,7,8)(H,9,10);/q;+2/p-2 |
InChI Key |
GAMIYQSIKAOVTG-UHFFFAOYSA-L |
Canonical SMILES |
C(CC(=O)[O-])C(C(=O)[O-])N.[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


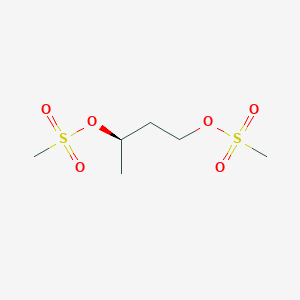
![(2S,4S,5S,7S)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[3-(3-methoxypropoxy)-4-(trideuteriomethoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide](/img/structure/B14128641.png)
![3-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B14128648.png)
![1-[4-(2,3-Dimethoxyphenyl)-1-methylpiperidin-4-yl]cyclohexan-1-ol](/img/structure/B14128650.png)
![2-(Carboxymethoxy)-5-[2-[[2-(3-carboxypropanoylamino)-3-phenylpropanoyl]amino]-3-oxo-3-(pentylamino)propyl]benzoic acid](/img/structure/B14128656.png)
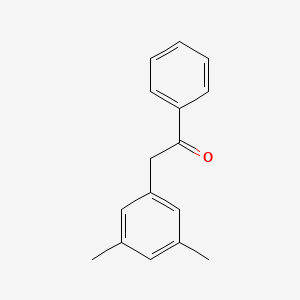
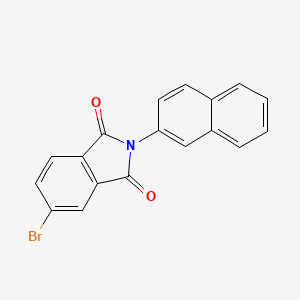
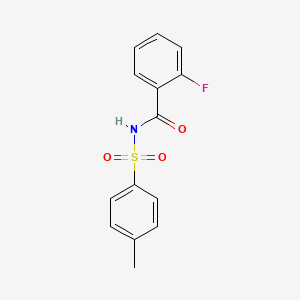
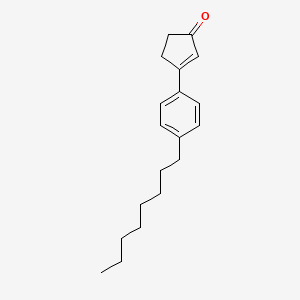
![[(5,7-Dibromo-2,2-dimethyl-2H-1,3-benzodioxol-4-yl)oxy]acetic acid](/img/structure/B14128693.png)
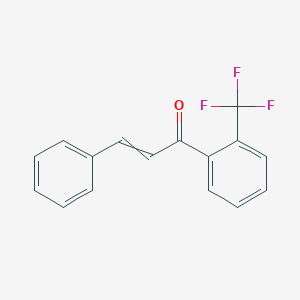
![N-ethyl-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B14128704.png)
